4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with two fluorine atoms at positions 4 and 6, an azetidine ring (3-membered nitrogen heterocycle) at position 2, and an imidazole moiety linked via a methyl group to the azetidine. The structural complexity confers unique physicochemical properties:
- Benzothiazole core: Enhances π-π stacking and hydrophobic interactions, common in medicinal chemistry for targeting enzymes or receptors .
- Fluorine substituents: Improve metabolic stability, lipophilicity, and electronic effects, influencing binding affinity .
- Azetidine-imidazole combination: Introduces conformational rigidity and hydrogen-bonding capacity, critical for selectivity in biological systems .
Properties
IUPAC Name |
4,6-difluoro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4S/c15-10-3-11(16)13-12(4-10)21-14(18-13)20-6-9(7-20)5-19-2-1-17-8-19/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZYJNJTBZECHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process starts with the preparation of the benzothiazole core, followed by the introduction of fluorine atoms at specific positions. The azetidine ring is then synthesized and attached to the benzothiazole core through a series of nucleophilic substitution reactions. Finally, the imidazole moiety is introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, while the azetidine ring contributes to its overall structural rigidity and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substitutions
The following table compares key analogs based on substituent variations and biological relevance:
Key Observations :
- Fluorine at C4/C6 enhances electronegativity and binding to polar active sites compared to chloro or methoxy groups .
- Azetidine’s smaller ring size vs.
Imidazole-Azetidine Linkage
- Target compound : The methyl bridge between azetidine and imidazole balances flexibility and rigidity, optimizing interactions with hydrophobic pockets (e.g., in CYP450 enzymes) .
- Analog without azetidine : 2-(1H-Imidazol-1-yl)-1,3-benzothiazole lacks conformational control, leading to reduced potency in enzyme inhibition assays .
Fluorine vs. Other Halogens
- 4,6-Difluoro derivative : Demonstrates 2–3× higher metabolic stability in liver microsome assays compared to 4-chloro analogs due to fluorine’s resistance to oxidative cleavage .
- 4,7-Dichloro-5,6-dimethoxy derivatives : Exhibit stronger π-stacking but poorer solubility, limiting bioavailability .
Mechanistic Insights :
- The azetidine-imidazole motif in the target compound shows stronger hydrogen bonding with EGFR’s ATP-binding pocket compared to piperazine derivatives .
- Chloro-substituted analogs exhibit off-target effects on cytochrome P450 enzymes, a limitation mitigated by fluorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
